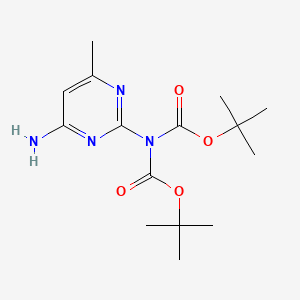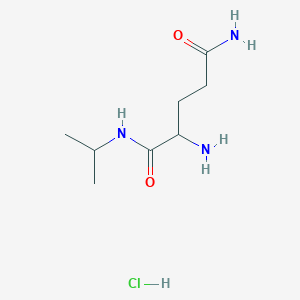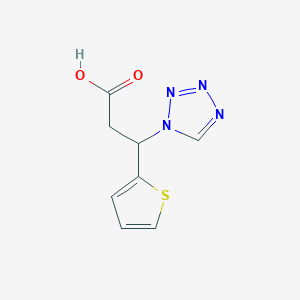
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one
Übersicht
Beschreibung
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one is a novel heterocyclic compound that has recently become of interest to the scientific community due to its potential for use in various applications. It is an aromatic compound with a unique structure, containing both a quinoxaline ring and a bromomethyl group. This compound is of particular interest due to its wide range of potential applications, from its use as a synthetic intermediate in the pharmaceutical industry to its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one and its derivatives play a crucial role in synthetic chemistry. They serve as intermediates in the synthesis of various compounds, demonstrating their versatility and importance in chemical reactions.
- Synthesis of Derivatives : The compound has been used in the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, highlighting its utility in creating a variety of chemical structures (Obafemi & Pfleiderer, 2004).
- Role in Pharmaceutical Intermediates : It's been used as an important intermediate in the production of drugs like 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a critical substance in treating certain cancers, emphasizing its role in pharmaceutical manufacturing (He Zheng-you, 2010).
- Cyclocondensation Reactions : The compound is involved in cyclocondensation reactions with o-phenylenediamines and aroylpyruvates, useful in producing compounds with physical and pharmaceutical applications (Dobiáš et al., 2017).
Biochemical and Medicinal Aspects
Although not directly linked to this compound, related quinoxaline derivatives showcase potential medicinal and biochemical properties.
- Anticancer Properties : Certain quinoxaline derivatives have been studied for their anticancer properties, with isoxazolequinoxaline derivative showing promise in anti-cancer drug development (Abad et al., 2021).
- Antibacterial and Antifungal Activities : Novel quinoxalinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the potential of quinoxaline compounds in developing new antimicrobial agents (Shaaban et al., 2009).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-6,7-dichloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-3-8-9(15)14-7-2-5(12)4(11)1-6(7)13-8/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPIOUWBFUNGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)

![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)




![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)
